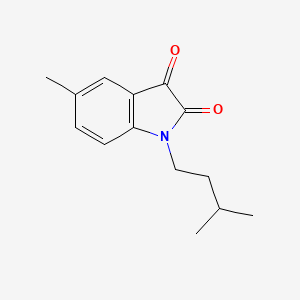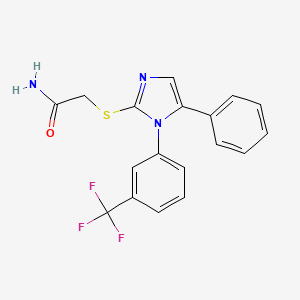
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound notable for its robust and multi-functional properties. The structure contains an imidazole ring, known for its presence in many pharmacologically active molecules, with a trifluoromethyl group that enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the imidazole ring: : Starting with a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the phenyl and trifluoromethyl groups: : Achieved via electrophilic aromatic substitution reactions.
Thioacetic acid modification:
Industrial Production Methods
Industrial production scales up these processes, employing continuous-flow reactors to ensure efficient and controlled reactions. Key parameters include maintaining optimal temperatures and pH levels and using solvents that facilitate high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically at the sulfur atom, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions, especially of the imidazole ring, can yield various hydrogenated products.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify both the aromatic and thioacetamide parts of the molecule.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Employs hydrogen gas in the presence of a metal catalyst or sodium borohydride.
Substitution: : Utilizes halogenating agents for electrophilic substitutions and strong nucleophiles for nucleophilic substitutions.
Major Products
Sulfoxides and sulfones: : Products from oxidation reactions.
Hydrogenated derivatives: : Results from reduction reactions.
Various substituted derivatives: : Formed through substitution reactions.
Scientific Research Applications
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide finds applications across multiple fields:
Chemistry
Used as an intermediate in the synthesis of more complex organic compounds.
Biology
Investigated for its potential as an enzyme inhibitor, affecting biochemical pathways.
Medicine
Explored for its antimicrobial and anticancer properties due to the presence of the imidazole ring.
Industry
Utilized in the development of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites, inhibiting enzyme function. The trifluoromethyl group enhances binding affinity and specificity by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-imidazole
1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Thioacetamide derivatives
Uniqueness
Compared to other imidazole and thioacetamide derivatives, 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide stands out due to the combined presence of a trifluoromethyl group and a sulfur-containing acetamide, which confer enhanced biological activity and chemical stability.
There you go! Anything you'd like me to delve deeper into?
Properties
IUPAC Name |
2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)13-7-4-8-14(9-13)24-15(12-5-2-1-3-6-12)10-23-17(24)26-11-16(22)25/h1-10H,11H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROFICLSVVEVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
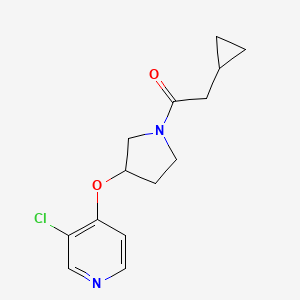
![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)
![ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2909738.png)
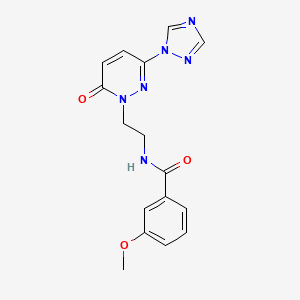
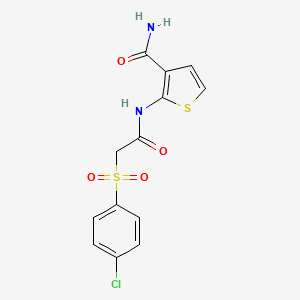
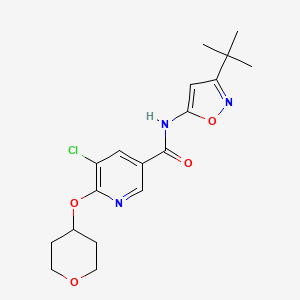
![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
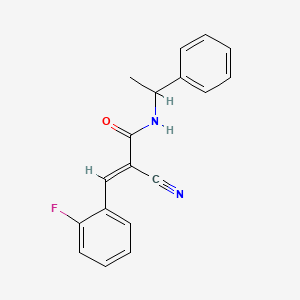
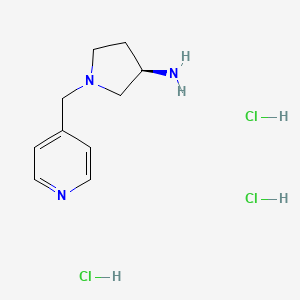
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid](/img/structure/B2909749.png)
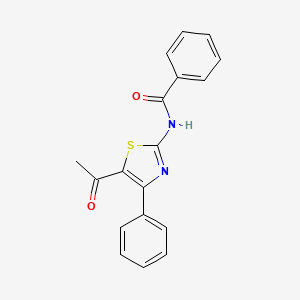
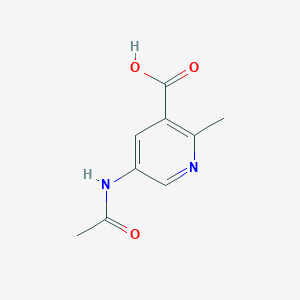
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2909755.png)
